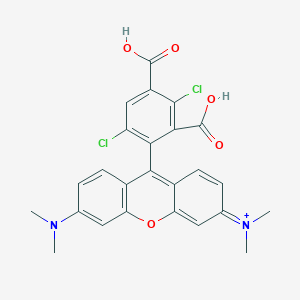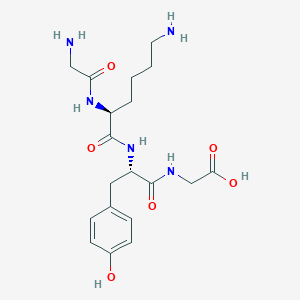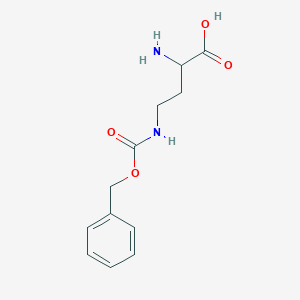![molecular formula C15H13N3O2 B12513729 2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is a chemical compound with the molecular formula C15H13N3O2 It is characterized by the presence of a hydrazone functional group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal typically involves the condensation of 4-methylphenylhydrazine with a suitable aldehyde or ketone. One common method involves the reaction of 4-methylphenylhydrazine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydrazone or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitroso compounds.
Reduction: Reduced forms such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups attached to the hydrazone or pyridine rings.
Scientific Research Applications
2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiazol-2-yl)propanal
- 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(quinolin-4-yl)propanal
- 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(benzothiazol-2-yl)propanal
Uniqueness
2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is unique due to the presence of both a hydrazone group and a pyridine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in various fields. The compound’s ability to form stable complexes with metal ions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)diazenyl]-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)17-18-14(10-19)15(20)12-6-8-16-9-7-12/h2-10,19H,1H3 |
InChI Key |
QLFXYPNRBDJTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


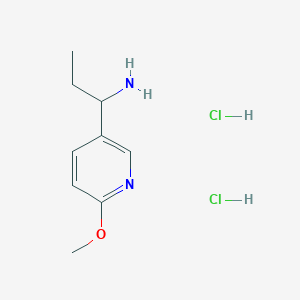
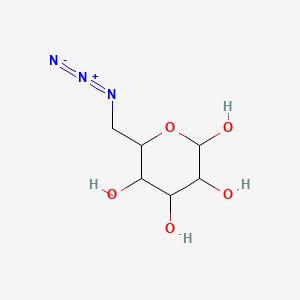
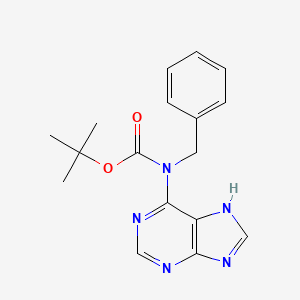
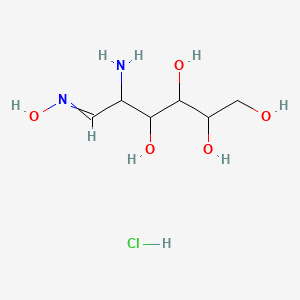
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
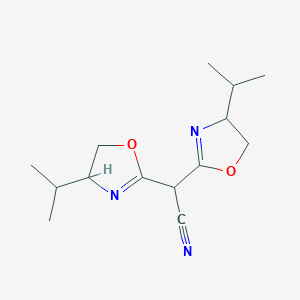

![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)
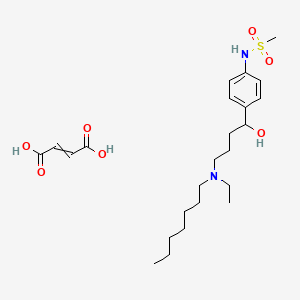
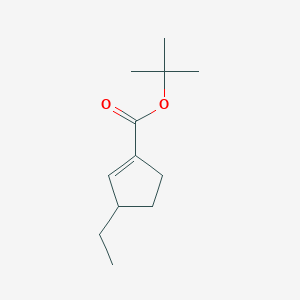
![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
